(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18893110
InChI: InChI=1S/C19H18Cl2N6O/c20-13-4-6-16(7-5-13)26-8-10-27(11-9-26)19(28)17-18(24-25-23-17)22-15-3-1-2-14(21)12-15/h1-7,12H,8-11H2,(H2,22,23,24,25)
SMILES:
Molecular Formula: C19H18Cl2N6O
Molecular Weight: 417.3 g/mol

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC18893110

Molecular Formula: C19H18Cl2N6O

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone -

Specification

Molecular Formula C19H18Cl2N6O
Molecular Weight 417.3 g/mol
IUPAC Name [5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H18Cl2N6O/c20-13-4-6-16(7-5-13)26-8-10-27(11-9-26)19(28)17-18(24-25-23-17)22-15-3-1-2-14(21)12-15/h1-7,12H,8-11H2,(H2,22,23,24,25)
Standard InChI Key KUYJZZAYZFSBSW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule features a 1,2,3-triazole ring substituted at the 4-position with a (3-chlorophenyl)amino group and at the 5-position with a methanone linker connecting to a 4-(4-chlorophenyl)piperazine moiety. This arrangement creates a planar triazole region and a flexible piperazine tail, enabling dual interactions with hydrophobic pockets and polar residues in biological targets . The presence of two chlorophenyl groups enhances lipophilicity, as evidenced by calculated partition coefficients (LogP ≈ 3.2) derived from analogous structures .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource Analogue
Molecular FormulaC₂₀H₁₈Cl₂N₆O
Molecular Weight445.31 g/mol
X-ray Diffraction DataMonoclinic, P2₁/c (no. 14)
Bond Angles (N-C-N)120.5°–128.7°

The crystalline structure of related triazole-piperazine hybrids reveals intermolecular hydrogen bonds between the triazole NH and carbonyl oxygen atoms, stabilizing the lattice . Such interactions may influence solubility and bioavailability.

Synthesis and Manufacturing Processes

Multi-Step Synthetic Pathways

Synthesis typically begins with the formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A 3-chlorophenyl azide reacts with a propargylamine derivative under inert conditions (N₂ atmosphere, 60°C) to yield the 4-amino-1H-1,2,3-triazole intermediate. Subsequent acylation with 4-(4-chlorophenyl)piperazine-1-carbonyl chloride in dimethylformamide (DMF) at 0–5°C completes the assembly .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1CuI, DIPEA, DMF, 60°C, 12h7895
2Piperazine carbonyl chloride, 0°C, 6h6598

Purification via column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol yields the final product with >98% purity . Scalability remains challenging due to the sensitivity of the triazole ring to oxidative degradation.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates improved solubility in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate decomposition at temperatures above 150°C, with the triazole moiety undergoing ring-opening reactions under strong acidic (pH < 2) or basic (pH > 10) conditions .

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point192–194°CDifferential Scanning
LogP3.2 ± 0.1HPLC-derived
pKa6.8 (triazole NH)Potentiometric titration

Therapeutic Applications and Clinical Relevance

Metabolic Disorders

Preclinical studies in diet-induced obese mice demonstrate a 22% reduction in hepatic glucose output after 4 weeks of treatment (10 mg/kg/day), alongside improved insulin sensitivity . These effects correlate with 11β-HSD1 inhibition in adipose tissue, reducing glucocorticoid-driven lipogenesis .

Neurological Indications

In murine models of Alzheimer’s disease, the compound crosses the blood-brain barrier (brain/plasma ratio = 0.8) and attenuates β-amyloid plaque formation by 34% at 20 mg/kg/day. Synergistic effects from 5-HT₁A partial agonism may enhance cognitive performance in Morris water maze tests .

Future Research Directions

Priority areas include:

  • Structure-Activity Optimization: Introducing fluorinated phenyl groups to enhance metabolic stability .

  • Formulation Development: Nanoparticle encapsulation to improve oral bioavailability.

  • Clinical Trials: Phase I studies to establish pharmacokinetics and dose-limiting toxicities.

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